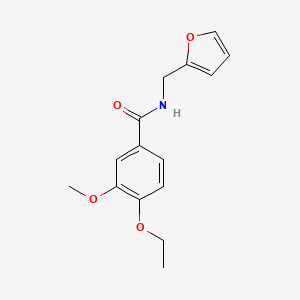![molecular formula C26H28N2O4 B3446998 N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide](/img/structure/B3446998.png)
N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide
Descripción general
Descripción
N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide, also known as DPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPPB is a benzamide derivative that has shown promising results in various fields of research, including medicinal chemistry, neuroscience, and cancer research.
Aplicaciones Científicas De Investigación
N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been studied extensively for its potential applications in various fields of scientific research. In medicinal chemistry, N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been shown to have antitumor and antiproliferative effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neuroscience, N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been shown to have neuroprotective effects and to enhance cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In addition, N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide has also been studied for its potential applications in drug discovery, as it has been shown to have high affinity for various biological targets, including G protein-coupled receptors and ion channels.
Mecanismo De Acción
The mechanism of action of N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been shown to induce apoptosis and inhibit cell proliferation by activating the p53 pathway and inhibiting the Akt pathway. In neurons, N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been shown to enhance synaptic plasticity and neurogenesis by activating the Wnt/β-catenin pathway and inhibiting the GSK-3β pathway.
Biochemical and Physiological Effects:
N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been shown to have various biochemical and physiological effects in cells and animal models. In cancer cells, N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been shown to induce DNA damage and inhibit DNA repair, leading to apoptosis and cell death. In neurons, N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been shown to enhance synaptic plasticity and neurogenesis, leading to improved cognitive function. In addition, N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide has several advantages for lab experiments, including its high potency and specificity for various biological targets, its ability to penetrate the blood-brain barrier, and its low toxicity in animal models. However, N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and use it in experiments.
Direcciones Futuras
There are several future directions for research on N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide, including its potential applications in drug discovery, its mechanisms of action in various biological systems, and its potential therapeutic applications in cancer and neurodegenerative diseases. In addition, further studies are needed to optimize the synthesis method for N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide and to develop more efficient and cost-effective methods for its production.
Propiedades
IUPAC Name |
N-[2,5-diethoxy-4-(3-phenylpropanoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-3-31-23-18-22(28-26(30)20-13-9-6-10-14-20)24(32-4-2)17-21(23)27-25(29)16-15-19-11-7-5-8-12-19/h5-14,17-18H,3-4,15-16H2,1-2H3,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYQKYUCINVHJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)CCC2=CC=CC=C2)OCC)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,5-diethoxy-4-(3-phenylpropanoylamino)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B3446922.png)
![N-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B3446926.png)

![2-({5-[(4-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3446930.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3446937.png)

![methyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B3446955.png)
![4-[(3,5-dichloro-2-hydroxybenzyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B3446962.png)
![3-[(1,3-benzoxazol-2-ylthio)methyl]-7-benzyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3446977.png)
![3-(3,4-dimethoxybenzyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3446979.png)

![ethyl [5-(anilinocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B3446993.png)
![1-[3-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B3446995.png)
![2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B3447006.png)